molecular formula C21H13Cl2NO2S2 B11679617 (5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11679617
M. Wt: 446.4 g/mol
InChI Key: UZQWPZFEHFJPQY-YBFXNURJSA-N
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Description

(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with dichlorophenyl and methylphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the dichlorophenyl and methylphenyl substituents. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidinones with reduced double bonds.

Scientific Research Applications

(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It exhibits biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Properties

Molecular Formula

C21H13Cl2NO2S2

Molecular Weight

446.4 g/mol

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H13Cl2NO2S2/c1-12-3-2-4-14(9-12)24-20(25)19(28-21(24)27)11-15-6-8-18(26-15)16-7-5-13(22)10-17(16)23/h2-11H,1H3/b19-11+

InChI Key

UZQWPZFEHFJPQY-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S

Origin of Product

United States

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